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Compound of Interest

Compound Name: 2-Methyltryptamine

Cat. No.: B130797 Get Quote

An In-depth Technical Guide to the Discovery and Synthesis of 2-Methyltryptamine

Abstract
2-Methyltryptamine (2-Me-T) is a tryptamine derivative characterized by a methyl group at the

second position of its indole ring. While structurally similar to the endogenous neurotransmitter

tryptamine, this modification significantly alters its pharmacological profile, resulting in

dramatically reduced activity at serotonin receptors.[1] This guide provides a comprehensive

overview of the historical context of 2-Me-T's discovery and a detailed examination of the

evolution of its chemical synthesis. We will explore key synthetic routes, from initial laboratory-

scale methods to optimized, large-scale industrial processes. This document is intended for

researchers, chemists, and drug development professionals, offering both a historical

perspective and practical, technical insights into the synthesis of this important chemical

intermediate.

Discovery and Early Investigations
The exploration of tryptamine analogs has been a significant area of neurochemical research

for decades. The addition of a methyl group to the indole nucleus at the 2-position was

investigated by medicinal chemists, including Alexander Shulgin, to understand its effect on

bioactivity. Shulgin synthesized and tested a series of 2-methylated tryptamines, finding that

this modification generally rendered the compounds orally active but with mild or no

psychedelic effects.[1] The primary interest in 2-Me-T has since shifted from its psychoactive

potential to its utility as a key starting material in the synthesis of more complex pharmaceutical
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agents. A prominent example is its use in the production of LBH589 (Panobinostat), a potent

histone deacetylase inhibitor.[2]

Physicochemical and Pharmacological Profile
A summary of the key identifiers and physical properties of 2-Methyltryptamine is provided

below.

Property Value Reference

IUPAC Name
2-(2-methyl-1H-indol-3-

yl)ethanamine
[1]

CAS Number 2731-06-8 [1]

Molecular Formula C₁₁H₁₄N₂ [1]

Molar Mass 174.247 g·mol⁻¹ [1]

Melting Point 90 °C (from Toluene) / 108 °C [2]

Pharmacodynamics:

2-Methyltryptamine acts as an agonist at serotonin receptors, though with significantly lower

affinity and potency compared to tryptamine.[1]

Receptor Kᵢ (nM) EC₅₀ (nM)

5-HT₁ₐ 1,095 12,534

5-HT₂ₐ 7,774 4,598

Data compiled from Wikipedia, citing a primary study.[1]

The reduced activity at these key receptors explains the attenuated psychedelic effects

observed in animal studies, where findings on the head-twitch response (a behavioral proxy for

psychedelic effects) have been mixed.[1]

Evolution of Synthetic Methodologies
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The synthesis of 2-Methyltryptamine has evolved from multi-step laboratory procedures to

highly efficient, one-pot industrial processes. This section details the most significant routes.

Synthesis from 2-Methylindole
Early and common laboratory-scale syntheses utilize 2-methylindole as the starting material.

Two primary pathways have been described.[2][3]

Route A: Via Acylation and Reduction

This route involves the acylation of 2-methylindole with oxalyl chloride. The resulting α-oxo acid

chloride is then reacted with aqueous ammonia to form the corresponding α-oxo amide.

Subsequent reduction of the amide with a powerful reducing agent like lithium aluminum

hydride (LAH) in tetrahydrofuran (THF) yields 2-Methyltryptamine.[2][3]

Causality: Oxalyl chloride is a highly reactive and effective reagent for introducing a two-

carbon chain with the desired functionality at the 3-position of the indole. The amide is a

stable intermediate that can be effectively reduced to the primary amine by LAH. A major

drawback of this method is the low purity of the final product, often contaminated with a

dimeric impurity.[2][3]

Route B: Via Nitro-olefin Reduction

A more refined approach involves the condensation of 2-methylindole-3-carboxaldehyde with

nitromethane to form the corresponding β-nitro-olefin. This intermediate is then reduced,

typically with lithium aluminum hydride, to afford 2-Methyltryptamine in good yield and higher

purity compared to Route A.[3]

Causality: The Henry reaction (condensation of an aldehyde with a nitroalkane) is a reliable

method for carbon-carbon bond formation. The nitro group is an excellent precursor to an

amine, as it is readily reduced by LAH. This pathway offers better control over side reactions,

leading to a cleaner product.
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Route A: Acylation

Route B: Nitro-olefin Pathway

2-Methylindole α-Oxo Amide

1. (COCl)₂, THF
2. NH₄OH

2-Methyltryptamine
LiAlH₄, THF

2-Methylindole-3-
carboxaldehyde β-Nitro-olefin

CH₃NO₂

2-Methyltryptamine
LiAlH₄, THF

Click to download full resolution via product page

Caption: Medicinal chemistry routes to 2-Methyltryptamine starting from 2-methylindole

derivatives.

Protocol: Synthesis via Nitro-olefin Reduction (Route B)

Condensation: 2-methylindole-3-carboxaldehyde is condensed with nitromethane in the

presence of a suitable catalyst (e.g., ammonium acetate) in a solvent like acetic acid under

reflux to yield 3-(2-nitrovinyl)-2-methyl-1H-indole.

Work-up: The reaction mixture is cooled, and the precipitated nitro-olefin is collected by

filtration and washed.

Reduction: The dried nitro-olefin is dissolved in anhydrous THF and added dropwise to a

stirred suspension of lithium aluminum hydride in anhydrous THF at 0 °C.

Reflux: The reaction mixture is then heated to reflux for several hours to ensure complete

reduction.

Quenching: The reaction is carefully quenched by the sequential addition of water and

aqueous sodium hydroxide.
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Extraction & Purification: The resulting solids are filtered off, and the organic filtrate is dried

and concentrated. The crude product can be purified by crystallization to afford pure 2-
Methyltryptamine.[3]

The Grandberg Synthesis: A Modified Fischer Indole
Approach
For large-scale and cost-effective production, the Grandberg synthesis is the superior method.

[2][4] This one-pot reaction is a modification of the classic Fischer indole synthesis and utilizes

readily available and inexpensive starting materials.[3][4]

The core of the synthesis involves the reaction of phenylhydrazine with 5-chloro-2-pentanone

in an aqueous ethanol solvent system at reflux.[2][3]

Mechanism & Causality: The reaction begins with the formation of a hydrazone between

phenylhydrazine and 5-chloro-2-pentanone. This intermediate then undergoes an

intramolecular cyclization. A subsequent acid-catalyzed rearrangement (a[4][4]-sigmatropic

shift, characteristic of the Fischer synthesis) and elimination of ammonia leads to the

formation of the indole ring. The aminoethyl side chain is formed concurrently during the

cyclization and rearrangement cascade. This elegant, one-operation process avoids the

isolation of intermediates and minimizes waste, making it ideal for industrial scale-up.[3][4]
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Phenylhydrazine

Hydrazone Intermediate

5-Chloro-2-pentanone

Cyclized Intermediate
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Caption: The Grandberg synthesis of 2-Methyltryptamine.

Protocol: Optimized Grandberg Synthesis for Scale-Up

Reaction Setup: A reactor is charged with phenylhydrazine and a mixture of ethanol and

water.[2]

Addition of Ketone: A stoichiometric amount of 5-chloro-2-pentanone is added to the mixture.

[2][3] Self-Validation: Using a stoichiometric amount is crucial for minimizing side products

and simplifying purification.[2]

Reflux: The reaction mixture is heated to reflux for a specified period until analysis (e.g., by

LC/MS) shows complete conversion of the starting materials.

Work-up & Isolation: The reaction mixture is cooled, and the product is typically isolated

through a series of extraction and crystallization steps.
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Crystallization: Final purification is achieved by crystallizing the crude product from a suitable

solvent, such as toluene, to yield 2-Methyltryptamine with >99% purity.[2] A yield of

approximately 47% has been reported on a multi-kilogram scale.[2][4]

Comparative Analysis of Synthesis Routes
Synthesis
Route

Starting
Materials

Key
Reagents

Yield Purity
Scalability
&
Comments

Acylation/Red

uction

2-

Methylindole

Oxalyl

Chloride,

NH₄OH,

LiAlH₄

Moderate
Low (60%)[2]

[3]

Poor

scalability

due to

hazardous

reagents

(LAH) and

low purity,

requiring

extensive

purification.

Nitro-olefin

Pathway

2-

Methylindole-

3-

carboxaldehy

de

Nitromethane

, LiAlH₄
Good Good

Better than

acylation

route but still

relies on

LAH. Suitable

for lab scale.

[3]

Grandberg

Synthesis

Phenylhydraz

ine, 5-Chloro-

2-pentanone

None (Heat)
Good (47%)

[2]

Excellent

(>99%)[2]

Highly

scalable,

cost-effective,

one-pot

operation.

The preferred

industrial

method.[2][3]

[4]
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Conclusion
The journey of 2-Methyltryptamine from a compound of minor psychedelic interest to a crucial

industrial intermediate illustrates a common trajectory in medicinal chemistry. While early

syntheses starting from 2-methylindole provided access to the molecule for initial studies, they

were ill-suited for large-scale production. The development and optimization of the Grandberg

synthesis marked a significant advancement, providing an efficient, safe, and cost-effective

route that enabled the production of 2-Methyltryptamine on a scale necessary for its use as a

key starting material in the synthesis of pharmaceuticals like the histone deacetylase inhibitor

LBH589. Future research will likely focus on further greening of these processes and exploring

the utility of 2-Me-T as a scaffold for other novel therapeutic agents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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